2-Fluorophenylhydrazine hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158012. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

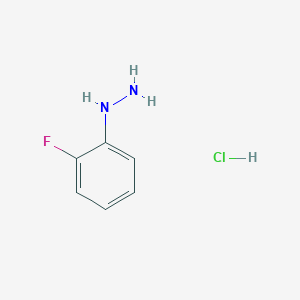

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZYLSYYMHFPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951846 | |

| Record name | (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-15-4, 40594-36-3 | |

| Record name | Hydrazine, (2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2924-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 40594-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenylhydrazine hydrochloride is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine substituent on the phenyl ring, make it a valuable building block for the synthesis of a wide array of heterocyclic compounds, including pyrazole and indole derivatives, which are scaffolds for many pharmacologically active molecules.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility of synthetic protocols and informing formulation strategies. This guide provides an in-depth analysis of the key physical and chemical characteristics of this compound, supported by established analytical methodologies.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of 2-fluorophenylhydrazine. The presence of the fluorine atom at the ortho position of the phenyl ring influences the molecule's reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | (2-fluorophenyl)hydrazine;hydrochloride | [3] |

| CAS Number | 2924-15-4 | [1][3] |

| Molecular Formula | C₆H₈ClFN₂ | [3][4][5] |

| Molecular Weight | 162.59 g/mol | [1][6][7] |

| InChI Key | VFZYLSYYMHFPSY-UHFFFAOYSA-N | [3][4][8] |

| Canonical SMILES | C1=CC=C(C(=C1)NN)F.Cl | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to light yellow to light orange crystalline powder | [1][4][9] |

| Melting Point | 200-205 °C (with decomposition) | [4][5][8][9] |

| Boiling Point | 211.5°C at 760 mmHg | [5] |

| Flash Point | 81.7°C | [5] |

| Solubility | Soluble in water | [2][10][11] |

Note on Boiling and Flash Points: While some sources report a boiling point and flash point, these values should be treated with caution as the compound is noted to decompose at its melting point.[4][8][9]

Experimental Methodologies for Property Determination

The accurate determination of physical properties is fundamental to chemical research. The following section outlines the standard experimental protocols for the characterization of a solid compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[12]

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[13]

-

Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[14]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow. The reported decomposition indicates that the substance may darken or evolve gas during melting.[4][8][9]

Solubility Assessment

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Caption: General Protocol for Solubility Testing.

Protocol:

-

Sample and Solvent Preparation: A small, accurately weighed amount of this compound (e.g., 10-20 mg) is placed in a test tube.[15][16]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added in small portions.[15][16]

-

Mixing: The mixture is agitated vigorously after each addition to facilitate dissolution.[15][16]

-

Observation: The sample is visually inspected to determine if a homogeneous solution has formed. The compound is classified as soluble, partially soluble, or insoluble. Given that it is a hydrochloride salt, it is expected to be soluble in polar protic solvents like water.[2][10][11]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.

Sample Preparation Protocol for NMR:

-

Dissolution: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its salt nature) in a small vial.[9][17]

-

Filtration (if necessary): If any particulate matter is present, the solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[18]

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions may be added for accurate chemical shift referencing.[4][9]

-

Analysis: The prepared sample is then placed in the NMR spectrometer for analysis. The resulting spectrum will provide information on the chemical environment of the protons and carbons in the molecule. The presence of the N-H protons from the hydrazine and the ammonium hydrochloride can often be observed, although their chemical shifts can be concentration and solvent-dependent.[19][20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation Protocol for FT-IR (KBr Pellet Method):

-

Grinding: A small amount of the sample (1-2 mg) is mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[21] The mixture is thoroughly ground to a fine, homogeneous powder in an agate mortar and pestle.[6][22]

-

Pellet Formation: The powdered mixture is placed into a pellet die and compressed under high pressure to form a thin, transparent pellet.[21]

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[21] Key vibrational bands expected for this compound would include N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.

Analysis of Organic Hydrochloride Salt: For a hydrochloride salt, electrospray ionization (ESI) is a common and effective technique.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, with or without a small amount of water.

-

Analysis: The solution is introduced into the mass spectrometer. In positive ion mode ESI-MS, the spectrum would be expected to show a peak corresponding to the protonated free base [(C₆H₇FN₂)H]⁺. The presence of the chloride counter-ion is generally not observed in the positive ion spectrum.[23]

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[12][13][16] It can cause skin and serious eye irritation.[4][12][15]

-

Precautions: Use in a well-ventilated area or under a chemical fume hood.[12][13][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][24] Avoid creating dust.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12][16] Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, along with the standardized experimental protocols, offer a solid foundation for researchers and scientists working with this important synthetic building block. Adherence to these methodologies and safety precautions will ensure consistent and reliable results in the laboratory, ultimately facilitating the advancement of research and drug development programs that utilize this versatile compound.

References

- PubChem. (n.d.). This compound.

- Mettler Toledo. (n.d.). Melting Point Determination.

- University of Calgary. (n.d.). Melting point determination.

- TJK Speciality N Fine Chemicals. (n.d.). 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE.

- PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- ChemEd DL. (n.d.). Sample Preparation.

- University of Cambridge. (n.d.). How to make an NMR sample.

- Western University. (n.d.). NMR Sample Preparation.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Scribd. (n.d.). Analysis of Samples Using Fourier Transform Infrared Spectroscopy.

- Reddit. (2023). Identifying organic salts?

- PubMed. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form.

- Reddit. (2023). How to detect a HCl salt in organic compunds.

- PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant.

- PubChem. (n.d.). 2-Fluorophenylhydrazine.

- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.

Sources

- 1. scribd.com [scribd.com]

- 2. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]

- 3. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Determination of Melting Point [unacademy.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 2-Fluorophenylhydrazine 97 2924-15-4 [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [m.chemicalbook.com]

- 12. edisco.it [edisco.it]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. publish.uwo.ca [publish.uwo.ca]

- 18. How to make an NMR sample [chem.ch.huji.ac.il]

- 19. reddit.com [reddit.com]

- 20. researchgate.net [researchgate.net]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. scribd.com [scribd.com]

- 23. reddit.com [reddit.com]

- 24. www1.udel.edu [www1.udel.edu]

2-Fluorophenylhydrazine hydrochloride CAS number 2924-15-4

An In-Depth Technical Guide to 2-Fluorophenylhydrazine Hydrochloride (CAS: 2924-15-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its applications, ensuring a deeper understanding of its utility and handling.

Introduction and Strategic Importance

This compound (CAS No. 2924-15-4) is a versatile chemical intermediate highly valued in organic synthesis and pharmaceutical research.[1][2] Its primary significance lies in its role as a key building block for constructing complex heterocyclic molecules, which are foundational structures in many active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The presence of a fluorine atom on the phenyl ring is a strategic feature; its introduction into a drug candidate can significantly enhance metabolic stability, lipophilicity, and receptor binding affinity, thereby potentially improving the compound's overall bioavailability and efficacy.[1][2]

This guide will explore the compound's fundamental properties, synthesis, principal applications—with a focus on the Fischer Indole Synthesis—analytical characterization, and crucial safety protocols.

Physicochemical and Handling Properties

A thorough understanding of a reagent's physical properties is paramount for its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2924-15-4 | [1][3][4] |

| Molecular Formula | C₆H₇FN₂·HCl | [1][3][5] |

| Molecular Weight | 162.59 g/mol | [1][3][5] |

| Appearance | White to light yellow or light orange powder/crystal | [1][6] |

| Melting Point | 197 - 205 °C (decomposes) | [1][7][8] |

| Purity | Typically ≥96-97% | [1][3][6][9] |

| Storage | Store at room temperature in a dark, dry place under an inert atmosphere. | [1][7][10] |

Synthesis Pathway: From Aniline to Hydrazine

The industrial synthesis of this compound is a well-established multi-step process that begins with 2-fluoroaniline. This transformation leverages classic organic reactions to introduce the hydrazine functionality.

The process involves three core stages:

-

Diazotization: 2-Fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt. This is a crucial activation step, converting the amino group into a good leaving group.[11][12]

-

Reduction: The resulting diazonium salt is then reduced. A common and effective method employs a bisulfite solution (e.g., sodium bisulfite) at a controlled pH to yield a disulfonate intermediate.[11][12]

-

Hydrolysis (Saponification): The intermediate is hydrolyzed with a strong acid, typically hydrochloric acid, which cleaves the sulfonate groups and protonates the hydrazine to yield the stable this compound salt, which can then be precipitated and isolated.[11][12]

Caption: Synthesis workflow for this compound.

Protocol: Laboratory-Scale Synthesis

The following is a representative protocol synthesized from patent literature. Researchers must adapt and optimize it for their specific laboratory conditions and scale, adhering to all institutional safety guidelines.[11][12]

-

Diazotization: In a jacketed reactor cooled to 0-5°C, dissolve 2-fluoroaniline (1.0 eq) in aqueous hydrochloric acid (approx. 3.0 eq). Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C. Stir for 30-60 minutes after addition is complete.

-

Reduction: In a separate vessel, prepare a solution of sodium bisulfite (approx. 3.0 eq) and sodium hydroxide to achieve a pH between 5.5 and 6.5. Cool this solution to 10-15°C. Slowly add the diazonium salt solution from Step 1 to the bisulfite solution, carefully controlling the pH with the addition of sodium hydroxide solution to keep it within the 5.5-6.5 range.

-

Hydrolysis & Isolation: Once the addition is complete, heat the reaction mixture to 70-80°C. Add concentrated hydrochloric acid and maintain heating for approximately 30-60 minutes to facilitate hydrolysis. Cool the mixture slowly to below 30°C. The product, this compound, will crystallize from the solution.

-

Purification: Collect the solid product by filtration, wash with cold water or an appropriate solvent to remove impurities, and dry under vacuum.

Core Application: The Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer Indole Synthesis , a powerful and historic reaction for creating the indole heterocyclic system.[2][13][14] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[13]

The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13][15] The use of 2-Fluorophenylhydrazine allows for the direct synthesis of 7-fluoroindoles (numbering may change based on other substituents).

Mechanism: The reaction proceeds through a cascade of well-defined steps:

-

Hydrazone Formation: The hydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.[13][15]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').[13][15]

-

[16][16]-Sigmatropic Rearrangement: Under acid catalysis, the enamine undergoes a concerted[16][16]-sigmatropic rearrangement, which is the key bond-forming step.[13][15]

-

Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[13][15]

Caption: Mechanism of the Fischer Indole Synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for reproducible and successful synthetic outcomes. A combination of spectroscopic and chromatographic methods is employed.

| Technique | Purpose | Expected Observations |

| HPLC | Purity assessment and quantification of impurities. | A primary peak corresponding to the main compound, with purity typically >99% by area.[17] |

| ¹H NMR | Structural confirmation and identification of protons. | Signals corresponding to the aromatic protons (split by fluorine and adjacent protons) and the hydrazine protons (N-H).[18][19] |

| IR Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C ring stretching.[20][21] |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₆H₇FN₂) after loss of HCl.[22] |

Protocol: General HPLC Method for Purity Analysis

This is a template method based on common practices for analyzing hydrazine derivatives; it must be optimized for the specific instrument and column used.[23][24]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

Safety, Handling, and Storage Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.[5][10][16]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][10][16]

-

Irritation: Causes serious eye irritation and skin irritation.[5][10][16]

Caption: Safe handling workflow for hazardous chemical solids.

Recommended Practices:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a full-face shield.[5][10]

-

Handling: Avoid creating dust.[25] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][10][25]

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in medicinal and materials chemistry.[2] Its utility in the Fischer Indole Synthesis and other heterocyclic constructions provides a direct route to fluorinated molecules with high potential for biological activity.[2] A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential safely and effectively, paving the way for the next generation of scientific discoveries.

References

- Advanced Synthesis: 2-Fluorophenylhydrazine HCl as a Versatile Chemical Intermedi

- This compound | C6H7FN2 | CID 423844 - PubChem. [Link]

- EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google P

- EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google P

- 2-Fluorophenylhydrazinehydrochloride: Promising Applications on the Horizon. [https://www. pranchemical.com/news/2-fluorophenylhydrazinehydrochloride-promising-applications-on-the-horizon-78019321.html]([Link]. pranchemical.

- Fischer indole synthesis - Wikipedia. [Link]

- (2-Fluorophenyl)hydrazine hydrochloride - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

- 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem. [Link]

- US3203989A - Process for the production of phenylhydrazine hydrochloride - Google P

- Fischer Indole Synthesis - J&K Scientific LLC. [Link]

- Supporting Information for - The Royal Society of Chemistry. [Link]

- Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchG

- 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE - TJK Speciality N Fine Chemicals. [Link]

- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google P

- NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS RN 2924-15-4 | Fisher Scientific [fishersci.ca]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-氟苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 2924-15-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound | 2924-15-4 [amp.chemicalbook.com]

- 8. This compound | 2924-15-4 [chemnet.com]

- 9. CAS 2924-15-4 | 3639-7-02 | MDL MFCD00012927 | this compound | SynQuest Laboratories [synquestlabs.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 12. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 14. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. This compound | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. file.leyan.com [file.leyan.com]

- 18. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

- 23. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 24. Bot Verification [rasayanjournal.co.in]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluorophenylhydrazine Hydrochloride: Properties, Applications, and Protocols

This document provides a comprehensive technical overview of 2-Fluorophenylhydrazine hydrochloride (CAS No: 2924-15-4), a critical reagent for researchers, scientists, and professionals in drug development and synthetic chemistry. We will delve into its core physicochemical properties, explore its primary applications, and provide detailed, field-proven protocols for its use, with a focus on explaining the causality behind experimental choices.

Section 1: Core Physicochemical and Structural Properties

This compound is a versatile chemical intermediate valued for its unique combination of a reactive hydrazine group and a fluorinated phenyl ring.[1] The presence of the fluorine atom is particularly significant in medicinal chemistry, as its incorporation into a drug candidate can enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

A precise understanding of its molecular weight and other physical properties is the foundation for its effective use in stoichiometry-controlled reactions and analytical procedures.

| Property | Value | Source(s) |

| Molecular Weight | 162.59 g/mol | [2][3][4][5] |

| Molecular Formula | C₆H₈ClFN₂ | [3][4][5][6] |

| CAS Number | 2924-15-4 | [1][3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [2][4] |

| Melting Point | 200-205 °C (with decomposition) | [3][4] |

| IUPAC Name | (2-fluorophenyl)hydrazine;hydrochloride | [7] |

| Common Synonyms | o-Fluorophenylhydrazine HCl, 1-(2-Fluorophenyl)hydrazine hydrochloride | [3][4] |

Section 2: Synthesis Pathway and Analytical Characterization

The reliable synthesis and rigorous quality control of this compound are paramount for its application in regulated environments like pharmaceutical development. A common industrial synthesis route begins with 2-fluoroaniline.[8]

The process generally involves three key stages:

-

Diazotization : 2-fluoroaniline is treated with a nitrite source under acidic conditions to form a diazonium salt.

-

Reduction : The resulting diazonium salt is reduced, often using a sulfite or bisulfite reagent, to form a sulfonate intermediate.

-

Hydrolysis (Saponification) : The intermediate is then hydrolyzed with strong acid, typically hydrochloric acid, which cleaves the sulfonate groups and precipitates the desired 2-Fluorophenylhydrazine as its hydrochloride salt.[8]

Caption: High-level workflow for the synthesis of 2-Fluorophenylhydrazine HCl.

Analytical Characterization: To ensure the identity and purity of the final product, a panel of analytical techniques is employed.

-

Titration : Alkalimetric and argentometric titrations can be used to determine the purity and hydrochloride content with high precision.[8]

-

Spectroscopy : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and mass, ensuring the absence of significant impurities.[9]

-

Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for quantifying purity and detecting trace-level impurities.[10]

Section 3: Key Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a precursor for synthesizing complex heterocyclic molecules, which form the core scaffolds of many pharmaceuticals.[1]

The Fischer Indole Synthesis

The most prominent application is in the Fischer indole synthesis, a robust and widely used method for creating indole ring systems.[1] By using this fluorinated precursor, medicinal chemists can strategically introduce a fluorine atom into the indole scaffold. This modification is a well-established strategy to improve a drug's pharmacokinetic profile.

The mechanism involves two main parts:

-

Hydrazone Formation : The hydrazine reacts with an aldehyde or ketone to form a hydrazone intermediate.

-

Indolization : The hydrazone, upon treatment with an acid catalyst (e.g., H₂SO₄, PPA, or ZnCl₂), undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and ammonia elimination to yield the indole.

Caption: The two-stage mechanism of the Fischer Indole Synthesis.

Synthesis of Other Heterocycles

Beyond indoles, this reagent is instrumental in building other important heterocyclic systems, such as:

-

Pyrazoles and Pyrazolines : These five-membered rings are prevalent in pharmaceuticals and agrochemicals. This compound can react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form substituted pyrazoles.[1][4]

-

Analytical Reagent : Its ability to readily form hydrazones makes it a useful derivatizing agent in analytical chemistry for the detection and quantification of carbonyl-containing compounds.[2]

Section 4: Experimental Protocol: Fischer Indole Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole

This protocol describes a self-validating workflow for synthesizing a fluorinated carbazole derivative, a common scaffold in drug discovery.

Objective : To synthesize 6-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.

Materials :

-

This compound

-

Cyclohexanone

-

Ethanol (absolute)

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology :

Part A: Hydrazone Formation

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.63 g (10 mmol) of this compound in 20 mL of absolute ethanol.

-

Causality: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction environment.

-

-

Addition of Ketone : To the stirred solution, add 1.08 mL (10.5 mmol, 1.05 eq) of cyclohexanone dropwise at room temperature. A precipitate (the hydrazone) should begin to form.

-

Causality: A slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent. The hydrochloride salt is acidic enough to catalyze this initial condensation.

-

-

Reaction Completion : Stir the mixture at room temperature for 1 hour, then heat to reflux for 30 minutes to ensure complete hydrazone formation.

-

Isolation of Intermediate : Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. The intermediate hydrazone can be used directly in the next step.

Part B: Indolization (Cyclization)

-

Reaction Setup : Place 30 g of polyphosphoric acid (PPA) in a 100 mL flask and heat to 80 °C in an oil bath with mechanical stirring.

-

Causality: PPA serves as both the strong acid catalyst and the reaction solvent. Pre-heating ensures it is viscous but stirrable.

-

-

Addition of Hydrazone : Add the dried hydrazone from Part A in small portions to the hot PPA over 10 minutes. The temperature of the reaction will likely increase. Maintain the internal temperature between 100-110 °C.

-

Reaction Monitoring : Stir vigorously at 110 °C for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) until the hydrazone spot has disappeared.

-

Work-up : Allow the mixture to cool slightly (to ~70 °C) and carefully pour it onto 150 g of crushed ice with vigorous stirring.

-

Causality: Quenching on ice hydrolyzes the PPA and precipitates the organic product while dissipating heat safely.

-

-

Neutralization & Extraction : Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the product with ethyl acetate (3 x 50 mL).

-

Causality: Neutralization is required to deprotonate the product, making it soluble in the organic extraction solvent. Multiple extractions ensure quantitative recovery.

-

-

Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

-

Causality: The brine wash removes residual water, MgSO₄ is a drying agent, and purification isolates the target compound from side products.

-

Part C: Validation

-

Confirm Structure : Analyze the purified product using ¹H NMR, ¹³C NMR, and MS to confirm the structure and molecular weight of 6-fluoro-1,2,3,4-tetrahydrocarbazole, thus validating the success of the synthesis.

Section 5: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.[9]

GHS Hazard Information :

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[9][11]

-

Irritation : Causes serious eye irritation and skin irritation. May cause respiratory irritation.[9][11]

Caption: A mandatory workflow for the safe handling of 2-Fluorophenylhydrazine HCl.

Recommended Handling and Storage :

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[12][13]

-

Engineering Controls : Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of the powder.[11] Eyewash stations and safety showers must be readily accessible.[12][13]

-

Storage : Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[12] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) as the compound can be hygroscopic and sensitive to air.

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. In all cases of significant exposure, seek immediate medical attention.[11][12]

References

- Advanced Synthesis: 2-Fluorophenylhydrazine HCl as a Versatile Chemical Intermedi

- This compound | C6H7FN2 | CID 423844. PubChem.

- 2924-15-4 this compound. ChemNet.

- 2-Fluorophenylhydrazine 97 2924-15-4. Sigma-Aldrich.

- This compound CAS#: 2924-15-4. ChemicalBook.

- This compound. LookChem.

- This compound. Chem-Impex.

- 2-Fluorophenylhydrazine 97 2924-15-4 Safety Inform

- (2-Fluorobenzyl)

- SAFETY D

- SAFETY D

- SAFETY D

- This compound, 98%. Fisher Scientific.

- This compound, CasNo.2924-15-4. China (Mainland) Chemical Technology Co.,LTD.

- Process for the preparation of 2-fluorophenylhydrazine.

- Analytical Methods for Hydrazine. Agency for Toxic Substances and Disease Registry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2924-15-4 [chemnet.com]

- 4. This compound CAS#: 2924-15-4 [amp.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, CasNo.2924-15-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 9. This compound | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Melting Point of 2-Fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the melting point of 2-Fluorophenylhydrazine hydrochloride (CAS No. 2924-15-4), a critical parameter for its identification, purity assessment, and application in pharmaceutical and chemical synthesis. As a key building block in the development of various therapeutic agents, a thorough understanding of its physicochemical properties is paramount.[1] This document moves beyond a simple statement of the melting point to explore the underlying principles, experimental best practices, and factors that can influence this crucial value.

Introduction to this compound

This compound is a versatile reagent widely used in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrazoles and indoles.[2][3][4] Its molecular structure, featuring a fluorinated phenyl ring and a hydrazine moiety complexed with hydrochloric acid, makes it a valuable precursor in medicinal chemistry.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

The melting point is a fundamental thermal property that provides a rapid and effective means of preliminary identification and purity evaluation. For a crystalline solid, the melting point or melting range is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities.

Reported Melting Point and Comparative Data

Various commercial suppliers and databases report a consistent, albeit slightly varied, melting point for this compound. This variation can be attributed to differences in analytical methods, instrument calibration, and sample purity. The commonly cited melting point is in the range of 200-205 °C, with decomposition.[2][5]

| Parameter | Value | Source |

| CAS Number | 2924-15-4 | [2][5][6] |

| Molecular Formula | C₆H₇FN₂ · HCl | [6] |

| Molecular Weight | 162.59 g/mol | [6] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Reported Melting Point | 200-205 °C (decomposition) | [2][5] |

It is noteworthy that the isomeric forms of fluorophenylhydrazine hydrochloride exhibit different melting points. For instance, 4-Fluorophenylhydrazine hydrochloride has a significantly higher melting point of ≥300 °C.[7] This highlights the importance of the fluorine atom's position on the phenyl ring in determining the crystal lattice energy and, consequently, the melting point.

Factors Influencing the Melting Point

The observed melting point of this compound can be influenced by several factors. A comprehensive understanding of these is crucial for accurate interpretation of experimental data.

Purity

The presence of impurities typically lowers and broadens the melting point range. Common impurities in this compound could originate from the starting materials or by-products of its synthesis. The synthesis often involves the diazotization of 2-fluoroaniline followed by reduction.[8][9] Incomplete reactions or inadequate purification can lead to residual starting materials or isomeric impurities, which will disrupt the crystal lattice of the final product.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly affect its melting point. Different polymorphs will have distinct crystal lattice arrangements and, therefore, different melting points. While specific studies on the polymorphism of this compound are not widely reported in the readily available literature, it remains a potential source of variation in observed melting points.

Hygroscopicity

Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. The presence of water can depress the melting point. Proper storage in a dry, inert atmosphere is therefore essential to maintain the integrity of the sample.[10]

Decomposition

As noted, this compound decomposes at its melting point.[2] This decomposition can be observed as a change in color, gas evolution, or a non-sharp transition. The rate of heating during the melting point determination can affect the observed decomposition temperature.

Experimental Determination of Melting Point: A Validated Protocol

Accurate and reproducible determination of the melting point requires a standardized methodology. The capillary melting point method is a widely accepted and accessible technique.

Instrumentation and Materials

-

Melting Point Apparatus: A calibrated digital melting point apparatus with a variable heating rate and a viewing magnifier.

-

Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

-

Sample: Finely powdered, dry this compound.

-

Mortar and Pestle: For grinding the sample to a fine powder.

-

Drying Oven/Desiccator: For ensuring the sample is free of moisture.

Step-by-Step Methodology

-

Sample Preparation: Ensure the this compound sample is completely dry by placing it in a desiccator over a suitable drying agent for several hours. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Determination (Second Run): Allow the apparatus to cool. Using a new packed capillary, heat rapidly to about 15-20 °C below the approximate melting point observed in the initial run. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted (the upper end of the melting range). Note any signs of decomposition, such as darkening or gas evolution.

This two-stage heating process is a self-validating system, as the initial rapid scan provides a ballpark figure that is then meticulously verified by the slow, careful measurement.

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the accurate determination of the melting point of this compound.

Caption: A flowchart illustrating the key steps for determining the melting point.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[11] It also causes skin and serious eye irritation.[11] Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Refer to the Safety Data Sheet (SDS) for complete and detailed safety information.[12][13]

Conclusion

The melting point of this compound, typically observed in the range of 200-205 °C with decomposition, is a critical parameter for its characterization. This guide has provided a comprehensive overview of the factors that can influence this value, a detailed protocol for its accurate determination, and the necessary safety precautions. For researchers and drug development professionals, a meticulous approach to determining and interpreting the melting point is essential for ensuring the quality and reliability of their scientific work.

References

- PubChem. This compound. [Link]

- Google Patents.

- MDPI.

- Google Patents.

- Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

- AIP Publishing.

- J&K Scientific. This compound, 97% | 2924-15-4. [Link]

- TJK Speciality N Fine Chemicals. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE. [Link]

- Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

- Quora. Why do salts have high melting and boiling points?. [Link]

- LookChem. This compound. [Link]

- Organic Syntheses. Phenylhydrazine hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 2924-15-4 [amp.chemicalbook.com]

- 3. 2-氟苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 2924-15-4 [chemnet.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-氟苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 9. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. This compound | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Solubility Landscape of 2-Fluorophenylhydrazine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Fluorophenylhydrazine hydrochloride (CAS 2924-15-4), a crucial reagent in synthetic and medicinal chemistry.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this fluorinated hydrazine salt in organic solvents. In the absence of extensive, publicly available quantitative solubility data, this guide equips the reader with the theoretical knowledge and practical methodologies to predict, determine, and optimize solubility for various applications.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds, which are scaffolds for many pharmaceutical agents.[1] Its utility is prominent in the Fischer indole synthesis, a cornerstone reaction for creating indole derivatives used in a wide array of drugs and agrochemicals. The presence of a fluorine atom on the phenyl ring can significantly modulate the electronic properties and metabolic stability of the final products, making this reagent particularly valuable in drug discovery programs.[4] The hydrochloride salt form enhances the compound's stability and is intended to improve its solubility characteristics.[4]

A comprehensive understanding of the solubility of this compound in organic solvents is paramount for its effective use. Solubility dictates crucial experimental parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide aims to provide a robust framework for approaching the solubility of this compound, even in the absence of a large body of pre-existing quantitative data.

Theoretical Framework: Factors Governing the Solubility of a Fluorinated Hydrazine Salt

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. As a salt of an organic base, its dissolution is governed by several key factors:

-

"Like Dissolves Like" - The Polarity Principle: The adage "like dissolves like" is a fundamental starting point. This compound is a polar, ionic compound. Therefore, it is expected to exhibit higher solubility in polar solvents capable of stabilizing the charged species. Protic polar solvents, such as alcohols (e.g., methanol, ethanol), are generally good candidates due to their ability to form hydrogen bonds with both the cation and the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) can also be effective, primarily through dipole-dipole interactions. Nonpolar solvents like hexanes or toluene are generally poor solvents for this compound.

-

The Role of the Hydrochloride Salt: The conversion of 2-fluorophenylhydrazine to its hydrochloride salt is a common strategy to enhance aqueous solubility and stability. In organic solvents, the ionic nature of the salt requires the solvent to possess a sufficiently high dielectric constant to overcome the lattice energy of the crystal and solvate the individual ions.

-

Impact of the Fluorine Substituent: The presence of a fluorine atom can have a nuanced effect on solubility. While fluorination increases the polarity of the C-F bond, highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics.[5] However, in the case of a single fluorine substituent on a phenyl ring, the primary influence will be the inductive electron-withdrawing effect, which can affect the basicity of the hydrazine moiety and its interactions with protic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[6] For recrystallization procedures, understanding the temperature-solubility profile is critical.

-

Common Ion Effect: In solvents containing a source of chloride ions, the solubility of this compound may be suppressed. This phenomenon, known as the common ion effect, is more pronounced in aqueous solutions but can also be a factor in certain organic solvent systems.[7]

Qualitative and Predicted Solubility Profile

While specific quantitative data for this compound is scarce in the literature, we can infer a likely solubility profile based on the behavior of analogous compounds like phenylhydrazine hydrochloride and 4-fluorophenylhydrazine hydrochloride.[8][9]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Water | High | Capable of hydrogen bonding and solvating both the cation and anion. Phenylhydrazine hydrochloride is soluble in ethanol and water.[8] |

| Aprotic Polar | DMSO, DMF | Moderate to High | High dielectric constant and strong dipole moments can effectively solvate the ions. |

| Ethers | THF, Dioxane | Low to Moderate | Lower polarity and limited ability to stabilize charged species. |

| Ketones | Acetone | Low to Moderate | Phenylhydrazine (the free base) is very soluble in acetone.[10] The salt form will be less soluble but may still show some dissolution. |

| Chlorinated | Dichloromethane, Chloroform | Low | Lower polarity and inability to effectively solvate the chloride ion. Phenylhydrazine (the free base) is miscible with chloroform.[11] |

| Aromatic | Toluene, Benzene | Very Low / Insoluble | Nonpolar nature makes them poor solvents for ionic salts. Phenylhydrazine (the free base) is miscible with benzene.[11] |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Nonpolar nature provides no mechanism for solvating the ions. |

Experimental Determination of Solubility: A Practical Guide

Given the limited published data, empirical determination of solubility is often necessary. The following protocols provide robust methods for quantifying the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.

Principle: An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

-

This compound (high purity)

-

High-purity organic solvents

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to several vials.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

-

Allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) for Kinetic Solubility

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These often involve smaller scales and automated liquid handling. A common approach is the kinetic solubility assay.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the organic solvent. The concentration at which precipitation is first observed (often detected by light scattering or nephelometry) is determined. It is important to note that kinetic solubility can differ from thermodynamic solubility.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care. It is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[12] Always consult the Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in organic solvents is not yet established, this guide provides the necessary framework for researchers to approach this critical parameter. By understanding the underlying physicochemical principles and employing robust experimental methodologies like the shake-flask method, scientists can effectively determine the solubility of this important synthetic intermediate. This knowledge is essential for optimizing reaction conditions, developing efficient purification protocols, and advancing research in medicinal and materials chemistry.

References

- ACS Publications. (2025).

- Macsen Labs. (n.d.).

- Chemistry Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?

- PubMed. (2004).

- SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Semantic Scholar. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A.

- CymitQuimica. (n.d.). CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride.

- PubChem. (n.d.). Phenylhydrazine.

- PubMed. (1987). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.

- Google Patents. (n.d.).

- YouTube. (2010). Factors Affecting Solubility.

- Wikipedia. (n.d.). Phenylhydrazine.

- Chemistry LibreTexts. (2016). 17.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Chem-Impex. (n.d.). This compound.

- TJK Speciality N Fine Chemicals. (n.d.). 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE.

- ChemNet. (n.d.). 2924-15-4 this compound.

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 2924-15-4 [chemnet.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemiis.com [chemiis.com]

- 9. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 10. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 12. This compound | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 2-Fluorophenylhydrazine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles, experimental procedures, and detailed spectral interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluorophenylhydrazine hydrochloride. As a crucial analytical technique in modern chemistry and drug development, ¹H NMR spectroscopy offers invaluable insights into the molecular structure and purity of this important chemical intermediate. This document serves as a practical resource for scientists, detailing every aspect from sample preparation to the nuanced interpretation of spectral data, underpinned by a rigorous scientific framework.

Introduction

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its structural integrity and purity are paramount to the successful outcome of subsequent chemical transformations. ¹H NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. The proton NMR spectrum provides a detailed fingerprint of the molecule, revealing the number of different types of protons, their electronic environments, and their spatial relationships to neighboring atoms. This guide will navigate the complexities of the ¹H NMR spectrum of this compound, with a particular focus on the influence of the fluorine substituent and the hydrochloride salt form on the spectral features.

I. Fundamental Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as the proton (¹H), to align with or against an external magnetic field. The absorption of radiofrequency radiation by these nuclei causes them to "flip" to a higher energy state. The precise frequency at which this resonance occurs is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ), typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (TMS).[1][2]

Three key pieces of information are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups, such as the fluorine atom in our analyte, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3] Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).

-

Integration: The area under each signal is directly proportional to the number of protons giving rise to that signal.[2] This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Signal Splitting (Multiplicity): This arises from the magnetic interaction between non-equivalent neighboring protons, a phenomenon known as spin-spin coupling. The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[2] The magnitude of this interaction is the coupling constant (J) , measured in Hertz (Hz), and provides valuable information about the connectivity of atoms.

II. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters.

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity and ability to dissolve the analyte.[6] It also has the advantage of shifting the residual water peak away from the regions of interest.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid in dissolution.

-

Filtration: It is crucial to remove any particulate matter, as this can degrade the spectral resolution.[7] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Sample Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to ensure it is within the detection region of the spectrometer's coils.[7]

-

Labeling: Clearly label the NMR tube with the sample identification.

Instrumental Parameters

While optimal parameters may vary between instruments, the following provides a general guideline for a 400 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Number of Scans | 16 - 64 | To achieve an adequate signal-to-noise ratio. |

| Relaxation Delay | 1 - 2 seconds | To allow for full relaxation of the protons between scans, ensuring accurate integration. |

| Acquisition Time | 3 - 4 seconds | To ensure good digital resolution. |

| Spectral Width | 12 - 16 ppm | To encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

III. ¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazine moiety. The presence of the fluorine atom at the C2 position introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

Predicted Chemical Shifts and Multiplicities

The chemical structure and proton labeling for this compound are shown below.

Figure 1. Molecular structure of this compound with proton labeling.

The following table summarizes the predicted ¹H NMR spectral data in DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic Protons | 6.8 - 7.5 | Multiplets | J(H,H) and J(H,F) | 4H |

| NH | ~8.5 | Broad singlet | - | 1H |

| NH₂⁺ | ~10.5 | Broad singlet | - | 2H |

Note: The chemical shifts for the NH and NH₂⁺ protons are highly dependent on concentration, temperature, and residual water content. The values provided are typical for hydrochloride salts in DMSO-d₆.[8]

Detailed Interpretation of the Aromatic Region (6.8 - 7.5 ppm)

The aromatic region of the spectrum is the most complex and informative. The fluorine atom at the C2 position exerts both an inductive electron-withdrawing effect and a mesomeric electron-donating effect.[9] The interplay of these effects, along with spin-spin coupling to both neighboring protons and the fluorine atom, results in a complex pattern of signals.

-

¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton, and thus couples to nearby protons. The magnitude of the coupling constant depends on the number of bonds separating the interacting nuclei.

-

³J(H,F) (ortho coupling) is typically in the range of 7-11 Hz.

-

⁴J(H,F) (meta coupling) is typically smaller, around 4-7 Hz.

-

⁵J(H,F) (para coupling) is the smallest, usually 0-3 Hz.[10]

-

-

Signal Assignments:

-

The proton at the C6 position (ortho to the hydrazine group and ortho to the fluorine) is expected to be the most downfield due to the combined deshielding effects. It will appear as a complex multiplet due to coupling with the adjacent proton at C5 and the fluorine atom.

-

The protons at the C3, C4, and C5 positions will appear as overlapping multiplets in the upfield portion of the aromatic region. Their precise chemical shifts and splitting patterns are a result of their respective couplings to adjacent protons and the fluorine atom.

-

Interpretation of the Hydrazine Protons

In the hydrochloride salt form, the hydrazine moiety is protonated. In a polar solvent like DMSO-d₆, the protons on the nitrogen atoms are exchangeable. This exchange process is often rapid on the NMR timescale, leading to broad signals.

-

NH and NH₂⁺ Signals: Two broad singlets are expected, corresponding to the NH and NH₂⁺ protons. Their integration will be in a 1:2 ratio, respectively. The downfield chemical shifts are characteristic of protons attached to a positively charged nitrogen atom.

IV. Troubleshooting and Advanced Considerations

-

Broad Signals: If the aromatic signals are broad, it may indicate the presence of paramagnetic impurities or sample aggregation. Filtering the sample again or using a more dilute solution may help.[6]

-

Water Peak: The presence of a significant water peak can obscure signals. Using freshly opened deuterated solvent and ensuring all glassware is dry can minimize this.

-

¹⁹F Decoupling: For unambiguous assignment of the aromatic protons, a ¹H{¹⁹F} NMR experiment can be performed. In this experiment, the fluorine nucleus is irradiated, which collapses all ¹H-¹⁹F couplings, simplifying the proton spectrum to a series of doublets and triplets.[11]

V. Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization and quality control. A thorough understanding of the principles of chemical shift, integration, and spin-spin coupling, particularly the nuances of ¹H-¹⁹F coupling, allows for a complete and accurate interpretation of the spectrum. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality data. By following the principles and procedures detailed herein, researchers and drug development professionals can confidently utilize ¹H NMR spectroscopy as a powerful tool in their scientific endeavors.

References

- Quantitative ¹H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol - ResearchGate. (n.d.).

- The Effect of Fluorine in 1H NMR : r/Chempros - Reddit. (2024, September 3).

- FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. (n.d.).

- Hydrazine | H2N-NH2 | CID 9321 - PubChem. (n.d.).

- Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. (n.d.).

- NMR Sample Preparation. (n.d.).

- Hydrazine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Hydrazine - SpectraBase. (n.d.).

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF - ResearchGate. (2025, August 6).

- [H-NMR-spectra of hydrazones] - PubMed. (n.d.).

- How to make an NMR sample. (n.d.).

- 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30).

- School of Chemistry, Food and Pharmacy - Research. (n.d.).

- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.).

- Fluorine NMR. (n.d.).

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - NIH. (n.d.).

- 1 H NMR spectra of the substituted complexes Examination of the... - ResearchGate. (n.d.).

- The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH. (n.d.).

- 1 H-NMR spectrum for compound[f 1 ] - ResearchGate. (n.d.).

- 5.5: The Basis for Differences in Chemical Shift - Chemistry LibreTexts. (2022, July 20).

- NMR Chemical Shifts. (n.d.).

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants | Journal of the American Chemical Society. (n.d.).

- This compound | C6H7FN2 | CID 423844 - PubChem. (n.d.).

- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15).

- Short Summary of 1H-NMR Interpretation. (n.d.).

- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluorophenylhydrazine hydrochloride ¹³C NMR data

An In-depth Technical Guide to the ¹³C NMR of 2-Fluorophenylhydrazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS 2924-15-4).[1][2][3] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a foundational framework for predicting, acquiring, and interpreting the spectrum, emphasizing the underlying principles of chemical shifts and spin-spin coupling. We will explore the nuanced effects of the fluoro and hydrazinium substituents on the aromatic ring and provide a robust, field-tested protocol for experimental data acquisition. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation.